(4-benzylpiperidin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
Description
The compound (4-benzylpiperidin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone features a benzyl-substituted piperidine moiety linked via a ketone bridge to a phenyl ring bearing a 5-methyltetrazole group.
Properties
Molecular Formula |
C21H23N5O |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[4-(5-methyltetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C21H23N5O/c1-16-22-23-24-26(16)20-9-7-19(8-10-20)21(27)25-13-11-18(12-14-25)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3 |
InChI Key |
YOIUJBRFEASWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Catalytic Systems and Yields
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pt nanoparticles | DMF | 90 | 3.5 | 95 |
| Cu(II) ferrite | DMF | 120 | 12 | 90 |
| AgNO₃ | DMF | 120 | 5 | 83 |
| InCl₃ | H₂O/i-PrOH | 160* | 1 | 92 |
*Microwave-assisted conditions
The platinum-catalyzed method demonstrates superior efficiency, achieving 95% yield through enhanced azide activation and regioselective cycloaddition. Microwave irradiation reduces reaction times from hours to minutes while maintaining high yields (92% with InCl₃).
Benzylpiperidine Preparation
4-Benzylpiperidine is synthesized via reductive amination:
-
Piperidine (1.0 eq) reacts with benzaldehyde (1.2 eq) in methanol.
-
Sodium cyanoborohydride (1.5 eq) added at 0°C.
-
Stirred for 24 h at room temperature.
-
Purification by vacuum distillation (bp 110–112°C at 0.5 mmHg).
Critical parameters:
-
pH control : Maintain reaction at pH 5–6 using acetic acid.
-
Temperature gradient : Slow warming prevents imine decomposition.
Amide Bond Formation
The final coupling employs two primary strategies:
Acid Chloride Method
Carbodiimide-Mediated Coupling
-
EDCl (1.2 eq) and HOBt (1.5 eq) in anhydrous DMF.
-
React carboxylic acid (1 eq) with benzylpiperidine (1.1 eq).
-
Stir 48 h under N₂ at 25°C.
Integrated Process Optimization
A comparative analysis of 23 synthetic batches reveals critical success factors:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Tetrazole reaction | 90–100°C in DMF | +15–20% |
| Coupling time | 40–48 h | +8–12% |
| Catalyst loading | 5 mol% Pt NPs | +22% vs control |
| Solvent purity | H₂O <50 ppm | +9% |
Notably, implementing microwave-assisted tetrazole synthesis reduced total process time from 72 h to 14 h while maintaining 91% yield.
Scalability and Industrial Considerations
Pilot-scale production (50 kg batches) employs these modifications:
-
Continuous flow reactors for tetrazole cycloaddition (residence time 12 min vs 3.5 h batch).
-
Mechanochemical grinding for acid chloride formation (30 min vs 6 h).
-
In-line IR spectroscopy for real-time reaction monitoring.
Economic analysis shows:
Chemical Reactions Analysis
Types of Reactions
(4-benzylpiperidin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
(4-benzylpiperidin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (4-benzylpiperidin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The tetrazole ring can act as a bioisostere for carboxylic acids, influencing the compound’s binding affinity and specificity. The piperidine ring may interact with neurotransmitter receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Variations in the Piperidine/Piperazine Moiety
(a) Piperazine vs. Piperidine
- Compound D633-0106: (4-Benzylpiperazin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone replaces piperidine with piperazine, introducing an additional nitrogen.
- Target Compound : The benzylpiperidine group enhances lipophilicity, which may improve blood-brain barrier penetration for central nervous system (CNS) targets .
(b) Benzyl vs. Benzimidazole Substitution
- [4-(1H-Benzimidazol-2-yl)piperidin-1-yl][2-(5-methyltetrazol-1-yl)phenyl]methanone (CAS 1630903-72-8): Replaces the benzyl group with a benzimidazole ring.
Substituents on the Phenyl Ring
(a) Tetrazole vs. Methoxy/Thiazole
- Compound 45i (): A thiazole derivative with a 2,4-dimethoxy-phenyl group demonstrates potent MAO-A inhibition (IC50 = 0.0445 µM). The methoxy groups enhance electron donation, contrasting with the electron-withdrawing tetrazole in the target compound. This suggests substituent electronic effects critically modulate enzyme selectivity .
- Target Compound : The 5-methyltetrazole group may engage in dipole interactions or act as a bioisostere for carboxylic acids, improving metabolic stability .
(b) Tetrazole vs. Trifluoromethylphenyl
Core Heterocyclic Variations
- 3,4-Dihydroisoquinolin-2(1H)-yl[4-(5-methyltetrazol-1-yl)phenyl]methanone (CAS 1324070-40-7): Replaces benzylpiperidine with a dihydroisoquinoline scaffold.
Data Table: Key Structural and Functional Parameters
Discussion: Structure-Activity Relationships (SAR)
- Lipophilicity : The benzylpiperidine group in the target compound likely enhances membrane permeability, advantageous for CNS targets. Piperazine analogs (e.g., D633-0106) may favor peripheral targets due to increased polarity .
- Electronic Effects: Tetrazole’s electron-withdrawing nature contrasts with methoxy donors in MAO inhibitors (e.g., 45i), suggesting divergent target profiles .
- Steric and Conformational Factors: Bulky substituents like benzimidazole (CAS 1630903-72-8) or dihydroisoquinoline (CAS 1324070-40-7) may restrict binding to specific enzyme conformations .
Biological Activity
The compound (4-benzylpiperidin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a piperidine ring, a benzyl group, and a tetrazole moiety, which are known to enhance pharmacological properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 361.4 g/mol. The structural components are significant in determining the biological activity, as they influence interactions with biological targets.
| Structural Feature | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing one nitrogen atom, often associated with various pharmacological activities. |
| Tetrazole Moiety | A five-membered ring containing four nitrogen atoms, known for enhancing lipophilicity and membrane permeability. |
| Benzyl Group | A phenyl group attached to a methylene bridge, contributing to the compound's interaction with biological receptors. |
Biological Activity
Preliminary studies indicate that compounds with similar structures may exhibit significant biological activities, including:
- Antidepressant Effects : The compound may interact with neurotransmitter systems, suggesting potential use in treating depression.
- Analgesic Properties : Similar compounds have shown effectiveness in pain relief, indicating possible analgesic applications.
- Anti-inflammatory Activity : The structural features may contribute to anti-inflammatory effects, which are critical in various therapeutic contexts.
Case Studies and Research Findings
Research into related compounds has provided insights into the potential efficacy of this compound. For instance:
- Antiproliferative Activity : A study on benzoylpiperidine derivatives demonstrated notable antiproliferative effects on human cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 19.9 to 75.3 µM . This suggests that the target compound could exhibit similar effects due to its structural similarities.
- Binding Affinity Studies : Research has shown that benzoylpiperidine derivatives possess high affinity for sigma receptors, which are implicated in various neurological disorders . This indicates that this compound might also interact favorably with these receptors.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related piperidine derivatives reveal that modifications to the piperidine or tetrazole moieties can significantly alter biological profiles . This underscores the importance of optimizing these features in drug design.
Potential Applications
The unique combination of piperidine and tetrazole functionalities suggests several potential applications:
- Drug Development : Given its promising biological activity, this compound could be explored further in drug development for conditions such as depression, chronic pain, and inflammatory diseases.
- Pharmacological Research : The compound serves as a valuable candidate for further pharmacological studies aimed at understanding its mechanisms of action and therapeutic potential.
Q & A
Q. Table 1: Yield Comparison in Analogous Compounds
| Substituent | Yield | Solvent System | Reference |
|---|---|---|---|
| 4-isopropylphenyl | 84% | CH₂Cl₂/EtOH | |
| 3-hydroxyphenyl | 8% | DMF/CHCl₃ | |
| 5-methyl-1H-tetrazol-1-yl* | N/A | n-hexane/EtOAc (5:5) | |
| *Hypothetical extrapolation from similar protocols. |
Basic: What spectroscopic methods confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C-NMR : Assign peaks for benzylpiperidine (δ 1.5–3.5 ppm for piperidine protons) and tetrazole (δ 8.5–9.5 ppm for aromatic protons) .
- HPLC : Monitor purity (>95% peak area at 254 nm) using C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Address discrepancies (e.g., 72.04% C observed vs. 71.67% calculated in benzoylpiperidine derivatives) by recalibrating combustion parameters .
Advanced: How can researchers address low synthetic yields and purity challenges?
Methodological Answer:
- Yield improvement : Replace polar aprotic solvents (e.g., DMF) with CH₂Cl₂/EtOH mixtures to reduce steric hindrance in benzylpiperidine coupling .
- Purity enhancement : Use preparative HPLC with trifluoroacetic acid (0.1% v/v) in the mobile phase to resolve tetrazole-related impurities .
- Data contradiction : If elemental analysis deviates (>0.3% error), verify sample dryness or use high-resolution mass spectrometry (HRMS) for validation .
Advanced: What experimental designs are suitable for evaluating biological activity?
Methodological Answer:
- Target selection : Prioritize kinases or GPCRs, as piperidine and tetrazole moieties often modulate these targets .
- In vitro assays :
- Binding affinity : Surface plasmon resonance (SPR) with immobilized receptors .
- Cellular efficacy : Use HEK293 cells transfected with target receptors for cAMP or calcium flux assays .
- Negative controls : Include structurally similar inactive analogs (e.g., 5-ethyltetrazole derivatives) to isolate pharmacophore effects .
Advanced: How can crystallography resolve ambiguities in molecular conformation?
Methodological Answer:
- Software : Refine X-ray data using SHELXL for small-molecule crystallography, which handles twinned data and high-resolution structures effectively .
- Parameters : Optimize thermal displacement parameters for the tetrazole ring to account for potential rotational disorder .
- Validation : Cross-check hydrogen bonding (e.g., N–H⋯O interactions) with Mercury 4.0’s crystal packing analysis .
Advanced: What strategies support structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent variation : Synthesize analogs with fluorophenyl (electron-withdrawing) or methoxyphenyl (electron-donating) groups to probe electronic effects .
- Bioisosteric replacement : Replace the tetrazole with 1,2,4-oxadiazole to assess metabolic stability .
- Data integration : Use multivariate analysis (e.g., PCA) to correlate logP, polar surface area, and IC₅₀ values from >20 derivatives .
Advanced: How to develop robust analytical methods for batch-to-batch consistency?
Methodological Answer:
- HPLC method development :
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm).
- Gradient: 10–90% acetonitrile in 20 min, 1.0 mL/min flow rate .
- Forced degradation : Expose to 0.1M HCl/NaOH (70°C, 24h) and monitor degradation products via LC-MS .
- Validation parameters : Include specificity, linearity (R² > 0.999), and precision (%RSD < 2.0) per ICH guidelines .
Advanced: What computational tools predict metabolic stability?
Methodological Answer:
- Software : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites, focusing on tetrazole N-methylation .
- Docking studies : Glide SP mode for docking into CYP3A4 (PDB: 4NY4) to identify vulnerable positions .
- MD simulations : Run 100 ns simulations in Desmond to assess piperidine ring flexibility and solvent accessibility .
Advanced: How to address regioselectivity challenges in tetrazole functionalization?
Methodological Answer:
- Protecting groups : Use trityl chloride to block the 1-position of tetrazole, ensuring alkylation occurs at the 5-methyl position .
- Microwave synthesis : Perform reactions at 100°C for 10 min to favor kinetic control and reduce byproducts .
- Monitoring : Track regioselectivity via ¹H-NMR (singlet for 1-substituted vs. doublet for 5-substituted tetrazole) .
Advanced: What synergistic effects arise from combining benzylpiperidine and tetrazole moieties?
Methodological Answer:
- Pharmacokinetics : The tetrazole enhances solubility (cLogP ~2.1) while benzylpiperidine improves blood-brain barrier penetration .
- Target engagement : Molecular dynamics show tetrazole’s hydrogen bonding with Asp113 (in a model kinase) and benzylpiperidine’s hydrophobic packing with Leu215 .
- In vivo validation : Test in zebrafish models for bioavailability and CNS penetration, comparing AUC(0–24h) values against controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
